4-Biphenylamine, 3'-nitro- 4-Biphenylamine, 3'-nitro-
Brand Name: Vulcanchem
CAS No.: 1141-29-3
VCID: VC20941670
InChI: InChI=1S/C12H10N2O2/c13-11-6-4-9(5-7-11)10-2-1-3-12(8-10)14(15)16/h1-8H,13H2
SMILES: C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)N
Molecular Formula: C12H10N2O2
Molecular Weight: 214.22 g/mol

4-Biphenylamine, 3'-nitro-

CAS No.: 1141-29-3

Cat. No.: VC20941670

Molecular Formula: C12H10N2O2

Molecular Weight: 214.22 g/mol

* For research use only. Not for human or veterinary use.

4-Biphenylamine, 3'-nitro- - 1141-29-3

Specification

CAS No. 1141-29-3
Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
IUPAC Name 4-(3-nitrophenyl)aniline
Standard InChI InChI=1S/C12H10N2O2/c13-11-6-4-9(5-7-11)10-2-1-3-12(8-10)14(15)16/h1-8H,13H2
Standard InChI Key UIPWYSFUWRTDOG-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)N
Canonical SMILES C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)N

Introduction

Structural and Physical Properties

Chemical Identity and Nomenclature

4-Biphenylamine, 3'-nitro- is an organic compound with the molecular formula C₁₂H₁₀N₂O₂ and a molecular weight of 214.22 g/mol . This compound is also known by several other names in scientific literature:

  • 3'-Nitrobiphenyl-4-ylamine

  • 4-Amino-3'-nitrobiphenyl

  • [1,1'-Biphenyl]-4-amine, 3'-nitro-
    The compound features a biphenyl core structure (two phenyl rings connected by a single bond) with an amino group (-NH₂) at the 4-position of one ring and a nitro group (-NO₂) at the 3'-position of the other ring .

Synthetic Routes and Preparation Methods

Laboratory Synthesis

The synthesis of 4-Biphenylamine, 3'-nitro- can be approached through several routes, typically involving either:

  • Selective nitration of 4-aminobiphenyl to introduce the nitro group at the 3'-position

  • Selective reduction of a nitro group in a dinitrobiphenyl precursor
    Drawing from the synthesis methods of related compounds, 4-Biphenylamine, 3'-nitro- could likely be prepared by the reduction of appropriately substituted nitrobiphenyls. For example, 4-aminobiphenyl is typically prepared by reduction of 4-nitrobiphenyl:
    C₆H₅−C₆H₄NO₂ + 3 H₂ → C₆H₅−C₆H₄NH₂ + 2 H₂O
    A similar approach could be used for 4-Biphenylamine, 3'-nitro-, starting with an appropriately dinitro-substituted biphenyl compound.

Chemical Reactivity and Transformations

Functional Group Reactivity

The chemical behavior of 4-Biphenylamine, 3'-nitro- is dominated by its two key functional groups:
Amino Group (-NH₂):

  • Can undergo diazotization reactions with nitrous acid to form diazonium salts

  • Participates in acylation reactions with acid chlorides or anhydrides

  • Exhibits weak basic properties similar to other aniline derivatives
    Nitro Group (-NO₂):

  • Can be reduced to form an amino group using appropriate reducing agents

  • Acts as an electron-withdrawing group, affecting the electronic properties of the aromatic system

  • Influences the reactivity of the amine group through electronic effects

Reduction Reactions

The nitro group in 4-Biphenylamine, 3'-nitro- can be reduced to an amino group using various reducing systems. Based on the chemistry of related compounds, potential reduction methods include:

  • Catalytic hydrogenation using palladium or nickel catalysts

  • Chemical reduction using iron, zinc, or tin in acidic conditions

  • Transfer hydrogenation using hydride donors
    For example, the reduction of 4,4'-bis(3-nitrophenoxy)biphenyl to 4,4'-bis(3-aminophenoxy)biphenyl has been carried out using hydrogen gas with a palladium carbon catalyst at pressures of 0.5-5 MPa and temperatures of 25-100°C .

Spectroscopic Characterization

Infrared Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in 4-Biphenylamine, 3'-nitro-. Based on data from structurally similar compounds, the characteristic IR absorption bands would include:

  • NH₂ stretching vibrations in the 3300-3400 cm⁻¹ region

  • NO₂ asymmetric stretching at approximately 1550-1570 cm⁻¹

  • NO₂ symmetric stretching around 1330-1350 cm⁻¹

  • Aromatic C-O-C stretching (if present) near 1230-1270 cm⁻¹

Ionization Energy Data

The ionization energy of structurally related compounds can provide insight into the electronic properties of 4-Biphenylamine, 3'-nitro-. For instance, 4-Biphenylamine, 4'-nitro- (an isomer with the nitro group at the 4'-position) has a reported ionization energy of 7.46 ± 0.03 eV, determined by photoionization methods .

CompoundIonization Energy (eV)MethodReference
4-Biphenylamine, 4'-nitro-7.46 ± 0.03PhotoionizationPotapov, Kardash, et al., 1972

Biological Activity and Toxicological Properties

Mutagenicity and Genotoxicity

Aminobiphenyl compounds are known for their potential mutagenic and genotoxic properties. Research on structurally similar compounds provides valuable insights into the potential biological activity of 4-Biphenylamine, 3'-nitro-.
A comprehensive study on substituted aminobiphenyls revealed that the position of amino and nitro groups significantly influences their mutagenic potency. For example, among the three possible aminobiphenyl isomers, only 4-aminobiphenyl was found to be a potent mutagen in Salmonella typhimurium strains TA1538 and TA100 .
The mutagenicity of aminobiphenyl derivatives appears to be influenced by:

  • The position of the amino group

  • The presence and position of substituents

  • Electronic effects of substituents
    Research indicates that electron-withdrawing substituents in the para position (relative to the biphenyl bond) can increase mutagenic activity . This suggests that the nitro group in 4-Biphenylamine, 3'-nitro- might significantly influence its biological activity.

Structure-Activity Relationships

Studies on aminobiphenyl derivatives and related compounds have established important structure-activity relationships relevant to understanding the potential biological activity of 4-Biphenylamine, 3'-nitro-:

CompoundMutagenic ActivityTest SystemObservations
4-AminobiphenylPotent mutagenS. typhimurium TA1538, TA100Active in both strains
4-Amino-3-methylbiphenylMore potent than 4-aminobiphenylS. typhimurium TA1538Ortho-methyl substitution enhances activity
3-AminobiphenylInactiveS. typhimurium TA1538Position of amino group critical for activity
3-Amino-4-methylbiphenylActiveS. typhimurium TA100Methyl substitution affects activity
These findings suggest that the specific arrangement of amino and nitro groups in 4-Biphenylamine, 3'-nitro- would give it a unique biological activity profile compared to other aminobiphenyl derivatives.

Metabolism and DNA Interaction

Research on related compounds, particularly 4-aminobiphenyl (4-ABP), provides insights into the potential metabolic fate and mechanism of action of 4-Biphenylamine, 3'-nitro-:

  • Initial metabolic activation by cytochrome P450 enzymes, leading to N-hydroxylation

  • Conjugation by phase II enzymes to form unstable esters

  • Formation of reactive electrophiles (likely nitrenium ions)

  • Covalent binding to DNA, forming potentially mutagenic adducts
    The DNA adduct formation is particularly significant, as it represents a key mechanism through which these compounds can induce mutations and potentially initiate carcinogenesis. Studies have shown that the DNA binding of 4-aminobiphenyl leads to specific mutations in the p53 gene, which are observed in 30-60% of bladder cancer cases .

Comparative Analysis with Related Compounds

Isomeric Nitroaminobiphenyls

The properties and activities of 4-Biphenylamine, 3'-nitro- can be better understood by comparing it with its isomers and related compounds:

CompoundChemical FormulaMolecular Weight (g/mol)Structural Distinction
4-Biphenylamine, 3'-nitro-C₁₂H₁₀N₂O₂214.22Amino at 4-position, nitro at 3'-position
4-Amino-3-nitrobiphenylC₁₂H₁₀N₂O₂214.22Both groups on same ring
4-Nitro-[1,1'-biphenyl]-3-amineC₁₂H₁₀N₂O₂214.22Amino at 3-position, nitro at 4-position
4-Biphenylamine, 4'-nitro-C₁₂H₁₀N₂O₂214.22Amino at 4-position, nitro at 4'-position
These isomeric compounds all share the same molecular formula but differ in the positioning of the amino and nitro groups, which significantly affects their physical, chemical, and biological properties.

Structural Effects on Genotoxicity

Research on the genotoxicity of aminobiphenyl and aminostilbene derivatives provides valuable insights into how structural features affect biological activity. Studies have demonstrated that:

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